[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol
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Overview
Description
[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the benzyl group. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: Pyrazole synthesis often involves cycloaddition reactions or condensation of hydrazines with 1,3-diketones.
Attachment of the Benzyl Group: This step can be performed using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the benzyl group.
Scientific Research Applications
[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine and pyrazole-containing compounds with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The piperidine ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-Benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol: shares structural similarities with other piperidine and pyrazole-containing compounds.
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and organic synthesis.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-benzyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-3-11-24-15-20(18(2)22-24)14-23-12-7-10-21(16-23,17-25)13-19-8-5-4-6-9-19/h4-6,8-9,15,25H,3,7,10-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGDYGCGLLREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CCCC(C2)(CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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